3-Aminobenzonitrile

Overview

Description

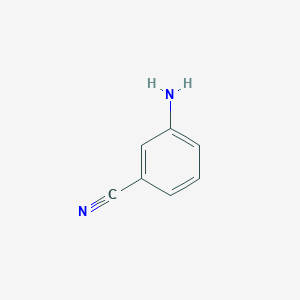

3-Aminobenzonitrile (CAS 2237-30-1) is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group at the meta position and a nitrile (-CN) group. It is a solid with a melting point of 48–53°C and is widely used in organic synthesis, particularly in constructing heterocyclic frameworks such as pyrimidines, pyrazoles, and indole-based pharmaceuticals . Its applications span medicinal chemistry (e.g., as a precursor for kinase inhibitors and prodrugs ) and materials science (e.g., cocrystal engineering ). The nitrile group enables diverse reactivity, including hydrogenation to amines or participation in cycloaddition reactions, while the amino group facilitates coupling and functionalization .

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Precursors

Reaction Overview

This method involves substituting a halogen atom (typically bromine or chlorine) in 3-aminohalobenzenes with a cyano group using cyano-donor reagents. The general reaction is:

Key Reagents and Conditions

-

Cyano donors : Copper(I) cyanide (CuCN), potassium cyanoferrate(II) (), or calcium cyanoferrate(II) () .

-

Catalysts : Nickel () or palladium () complexes enhance reactivity, particularly for less reactive substrates .

-

Solvents : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at temperatures >30°C .

-

Complexing agents : Ethylenediamine or tetraethylammonium bromide improve cyano group transfer efficiency .

Dehydration of 3-Aminobenzamide

Reaction Mechanism

Dehydration converts the amide group () to a nitrile () using dehydrating agents. The reaction proceeds via an intermediate imidoyl chloride:

2 \rightarrow \text{3-Aminoimidoyl Chloride} \xrightarrow{\Delta} \text{this compound} + \text{HCl} + \text{SO}2

Thionyl Chloride-Based Dehydration

-

Protocol (CN111269144A) :

-

Dehydration : 3-Aminobenzamide (102 g, 0.75 mol) is refluxed in toluene (510 g) with thionyl chloride (205 g, 1.72 mol) at 90–100°C. Gaseous byproducts (, ) are scrubbed .

-

Hydrolysis : The mixture is cooled to 50–60°C, hydrolyzed with water, and neutralized to pH 6.5–7.5 using NaOH.

-

Isolation : The organic layer is cooled to 0–5°C, filtered, and dried to yield 80.8 g (91.3%) of this compound (GC purity: 99.6%) .

-

Alternative Dehydrating Agents

-

Phosphoryl Chloride () : Requires pyridine as a base, yielding 43% benzonitrile from unsubstituted benzamide .

-

Phenylphosphonic Dichloride () : Achieves 96% yield for 2-aminobenzonitrile but is less effective for the 3-isomer due to steric hindrance .

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 95–98 | Halide salts, unreacted CuCN |

| Thionyl Chloride | 91.3 | 99.6 | HCl, |

| Phenylphosphonic Dichloride | 96* | >98 | Phosphoramidates |

*Reported for 2-aminobenzonitrile .

Practical Considerations

-

Safety : Thionyl chloride releases corrosive gases (, ), necessitating closed systems and scrubbers .

-

Cost : CuCN and palladium catalysts are expensive compared to , making dehydration more economical for large-scale production .

-

Substrate Flexibility : Nucleophilic substitution is unsuitable for electron-rich aromatics, whereas dehydration applies broadly to aminobenzamides .

Recent Advances and Optimization

Solvent-Free Dehydration

Microwave-assisted dehydration of 3-aminobenzamide with reduces reaction time from 24 hours to 30 minutes, though yields remain suboptimal (65–70%) .

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products:

Oxidation: Nitrobenzonitriles.

Reduction: Aminobenzylamines.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

Medicinal Chemistry

3-Aminobenzonitrile has been explored for its potential therapeutic applications due to its structural similarity to biologically active compounds. Notable studies include:

- Fluorescent Probes : Research indicates that this compound can be utilized as a fluorescent probe in the synthesis of nucleoside analogs. These analogs are sensitive to their microenvironment, making them useful for biological imaging and tracking cellular processes .

- Antiviral Activity : Some derivatives of this compound have shown promise in antiviral applications. For instance, modifications of the compound have been investigated for their inhibitory effects against viral replication mechanisms .

Materials Science

In materials science, this compound plays a role in the development of new materials with enhanced properties:

- Polymer Synthesis : The compound is used as a monomer in the synthesis of polymers that exhibit improved thermal stability and mechanical properties. These polymers can be applied in coatings and composite materials .

- Crystal Engineering : The compound's ability to form hydrogen bonds makes it significant in crystal engineering. Its interactions can lead to the formation of novel crystalline structures that possess unique optical and electronic properties .

Analytical Chemistry

This compound is also valuable in analytical chemistry for various detection methods:

- Chromatographic Applications : It serves as a derivatizing agent in chromatography, enhancing the detection of amino acids and other biomolecules. This application is particularly beneficial in biochemical assays where sensitivity is crucial .

- Spectroscopic Studies : The compound's vibrational properties have been extensively studied using techniques such as IR and Raman spectroscopy. These studies help elucidate molecular interactions and conformations, which are critical for understanding its reactivity .

Case Study 1: Fluorescent Nucleosides

A study published in PubMed details the synthesis of a nucleoside analog incorporating this compound, which exhibited significant fluorescence under specific conditions. This property was exploited for imaging applications in cellular biology, demonstrating the compound's utility beyond traditional chemical applications .

Case Study 2: Polymer Development

Research conducted on polymers derived from this compound highlighted their enhanced mechanical properties compared to conventional polymers. These findings suggest potential applications in industries requiring durable materials, such as automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of 3-aminobenzonitrile involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their activity. It can also interact with receptors on cell surfaces, modulating their signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Cocrystal Stability: this compound forms stable cocrystals with 3,5-dinitrobenzoic acid via N–H⋯O and π-π interactions (centroid distances: 3.660–3.702 Å) . In contrast, 4-aminobenzonitrile’s para-substitution may disrupt similar packing due to symmetry differences.

- IR Spectroscopy: Cyano absorption at ~2230 cm⁻¹ is consistent across derivatives (e.g., this compound-based pigments ). Methoxy or chloro substituents introduce additional peaks (e.g., C–O–C at 1243–1248 cm⁻¹) .

- Enzyme Reactivity: Rhodococcus erythropolis nitrile hydratase converts this compound at 56% efficiency, lower than benzonitrile (105%), likely due to steric hindrance from the meta-amino group .

Key Research Findings

- Cocrystal Engineering: The this compound/3,5-dinitrobenzoic acid cocrystal demonstrates 2D wave-like networks stabilized by hydrogen bonds and π-π interactions, highlighting its utility in crystal engineering .

- Prodrug Activation: this compound is a key intermediate in 3-APG synthesis, where Boc-protection and nitrile reduction are critical for guanidino group formation .

- Enzyme Specificity: The meta-amino group in this compound reduces nitrile hydratase activity compared to unsubstituted benzonitrile, underscoring steric/electronic effects in biocatalysis .

Biological Activity

3-Aminobenzonitrile (CAS Number: 2237-30-1), also known as m-Cyanoaniline, is an organic compound with the molecular formula C₇H₆N₂. It exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on diverse research findings.

- Molecular Weight : 118.14 g/mol

- Melting Point : 50–54 °C

- Boiling Point : 288–290 °C

- Density : 1.14 g/cm³ (at 20 °C)

Biological Activities

This compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antibacterial properties. For instance, compounds synthesized from it have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Properties : Research has demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. These compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Some studies have reported that this compound derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Aniline : Starting from aniline, nitration followed by reduction can yield this compound.

- Substitution Reactions : It can also be synthesized through nucleophilic substitution reactions involving cyano groups and amines.

Table 1: Summary of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Yield (%) |

|---|---|---|---|

| Nitration + Reduction | Aniline | HNO₃, H₂SO₄, HCl | Varies |

| Nucleophilic Substitution | Cyano compounds | Amines (various) | Varies |

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that specific modifications significantly enhance antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that the introduction of halogen groups or alkyl chains improves the efficacy of these compounds .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain derivatives of this compound induce apoptosis and inhibit proliferation. The mechanism appears to involve the modulation of apoptotic pathways, highlighting the compound's potential in cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for developing more potent derivatives. Modifications at the amino or cyano groups can lead to variations in biological activity. For example:

- Substituted Derivatives : Introduction of methyl or halogen substituents at different positions on the benzene ring can enhance activity against specific targets.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Type | Activity Enhancement |

|---|---|---|

| Para | Methyl | Increased antibacterial activity |

| Ortho | Chlorine | Enhanced anticancer effects |

| Meta | Ethyl | Improved anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 3-Aminobenzonitrile in academic research?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or catalytic amination of halogenated benzonitrile precursors. For purification, slow evaporation from a mixed solvent system (e.g., water:methanol, 1:1 v/v) is effective for obtaining high-purity crystals suitable for X-ray diffraction studies. Co-crystallization with complementary hydrogen-bond donors, such as 3,5-dinitrobenzoic acid, enhances structural stability and facilitates intermolecular interactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include refinement metrics (e.g., R-factor < 0.1, data-to-parameter ratio > 10) and hydrogen-bond geometry. Complementary techniques like IR spectroscopy identify functional groups (e.g., -CN stretching at ~2230 cm⁻¹), while NMR confirms proton environments. SCXRD data collection typically uses MoKα radiation (λ = 0.71073 Å) with refinement via SHELXL .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure. Toxicity data suggest acute toxicity (Category 4 for dermal, inhalation), requiring proper waste disposal and emergency eyewash stations. Structural analogs indicate potential mutagenicity; thus, hazard mitigation should follow GHS guidelines .

Q. How does this compound participate in hydrogen-bonded networks, and what functional groups drive these interactions?

- Methodological Answer : The -NH₂ group acts as a hydrogen-bond donor, while the -CN group serves as a weak acceptor. In co-crystals with 3,5-dinitrobenzoic acid, N–H⋯O and O–H⋯N interactions dominate, forming 2D networks. π-π stacking (centroid distances 3.60–3.70 Å) further stabilizes the lattice. Hydrogen atoms involved in bonding are located via difference Fourier maps and refined isotropically .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) or mixed systems (methanol/water) yield well-defined crystals. Slow evaporation at 293 K is preferred to minimize defects. Co-crystallization agents with complementary hydrogen-bonding motifs (e.g., carboxylic acids) improve crystal packing .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and Fukui indices. Basis sets like 6-311++G(d,p) optimize geometry and predict reaction sites. Correlation-energy functionals (e.g., Colle-Salvetti) validate experimental lattice energies within ±5% .

Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from solvent effects or crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular contributions. Re-refine XRD data with restraints (e.g., ISOR, DELU in SHELXL) and cross-validate with spectroscopic data. For computational models, include dispersion corrections (e.g., D3-BJ) to account for weak interactions .

Q. How do π-π interactions and hydrogen-bonding networks influence the thermal stability of this compound co-crystals?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with SCXRD reveals that π-π stacking (centroid distances < 4.0 Å) enhances thermal resilience. Hydrogen-bonded networks (e.g., N–H⋯O) increase decomposition temperatures by ~20–30°C compared to non-bonded analogs. Quantitative analysis via CrystalExplorer quantifies interaction energies .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how are reaction conditions optimized?

- Methodological Answer : As a precursor, it undergoes cyclocondensation with ketones or aldehydes to form pyrazole or γ-lactam derivatives. Optimize yields by controlling stoichiometry (1:1.2 molar ratio), temperature (80–100°C), and catalysts (e.g., CuI). Monitor reaction progress via LC-MS and isolate products via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can SHELX software be leveraged to refine challenging crystallographic data for this compound complexes?

Properties

IUPAC Name |

3-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPYZHXZZCTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176905 | |

| Record name | 3-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-30-1 | |

| Record name | 3-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15V3CW939X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.